Gallocyanine
CAS No.: 1562-85-2
Cat. No.: VC20944405
Molecular Formula: C15H13ClN2O5
Molecular Weight: 336.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1562-85-2 |
---|---|
Molecular Formula | C15H13ClN2O5 |
Molecular Weight | 336.72 g/mol |
IUPAC Name | 7-(dimethylamino)-4-hydroxy-3-oxophenoxazin-10-ium-1-carboxylic acid;chloride |
Standard InChI | InChI=1S/C15H12N2O5.ClH/c1-17(2)7-3-4-9-11(5-7)22-14-12(16-9)8(15(20)21)6-10(18)13(14)19;/h3-6,19H,1-2H3,(H,20,21);1H |
Standard InChI Key | AQSOTOUQTVJNMY-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC2=C(C=C1)[NH+]=C3C(=CC(=O)C(=C3O2)O)C(=O)O.[Cl-] |
Canonical SMILES | CN(C)C1=CC2=C(C=C1)[NH+]=C3C(=CC(=O)C(=C3O2)O)C(=O)O.[Cl-] |
Appearance | Assay:≥95%A crystalline solid |
Introduction
Chemical Properties and Structural Characteristics
Gallocyanine, identified by CAS number 1562-85-2, is an organic chloride salt composed of 1-carboxy-7-(dimethylamino)-3,4-dihydroxyphenoxazin-5-ium and chloride ions in a 1:1 ratio . Its molecular formula is C15H13ClN2O5 with a molecular weight of 336.73 g/mol . Physically, gallocyanine appears as a very dark green to black fine crystalline powder . The compound exhibits specific solubility characteristics, being soluble in water (10 mg/ml), 100% ethanol (10 mg/ml), alcohol, 1N NH4OH (10 mg/ml), and DMSO (25 mg/ml) .
Spectroscopically, gallocyanine has a maximum absorption wavelength (λmax) of 601 nm, which contributes to its utility in various analytical applications . This compound demonstrates interesting color changes depending on the solvent environment - in concentrated sulfuric acid it appears daisy blue, turning magenta upon dilution, while in aqueous solution with sodium hydroxide it appears red-light purple .
The physical and chemical properties of gallocyanine are summarized in the following table:
Property | Value |
---|---|
Chemical Name | Gallocyanine |
CAS Number | 1562-85-2 |
Molecular Formula | C15H13ClN2O5 |
Molecular Weight | 336.73 g/mol |
Physical Appearance | Very dark green to black fine crystalline powder |
Density | 1.3979 g/cm³ (rough estimate) |
Refractive Index | 1.6500 (estimate) |
Maximum Absorption (λmax) | 601 nm |
Solubility in Water | 10 mg/ml |
Solubility in Ethanol (100%) | 10 mg/ml |
Solubility in DMSO | 25 mg/ml |
Solubility in 1N NH4OH | 10 mg/ml |
Stability | Stable; incompatible with strong oxidizing agents |
Color Index | 51030 |
Storage Temperature | Room temperature |
Synthesis and Preparation
The synthesis of gallocyanine can be achieved through multiple pathways. One common method involves the reaction between excessive amounts of N,N-dimethyl-4-nitrosobenzenamine and 3,4,5-trihydroxybenzoic acid (gallic acid) in methanol . This reaction proceeds incompletely when conducted in ethanol, highlighting the importance of solvent selection for optimal yield .
An alternative synthetic pathway utilizes a methanol solution of gallic acid in the presence of excess iodine . The specific reaction conditions and stoichiometry are critical in determining the purity and yield of the final product. The synthetic procedures typically result in the formation of the characteristic oxazine ring structure with the appropriate functional groups attached.
Applications in Histology and Microscopy
Gallocyanine serves as an important histological dye, particularly valuable for staining nucleic acids in animal cells . Its primary advantage in microscopy lies in its ability to bind to specific cellular components, enhancing the visualization of cellular structures under a microscope . This property makes gallocyanine particularly valuable in research and diagnostic settings where detailed examination of cellular morphology is required.
In histological applications, gallocyanine is often used with an iron alum mordant as a hematoxylin substitute in the H&E (hematoxylin and eosin) stain . This combination allows for effective visualization of nuclear material and cellular organization in tissue sections. The staining mechanism involves the formation of complexes between gallocyanine and cellular components, particularly those that are rich in nucleic acids.
The specificity of gallocyanine for nucleic acids makes it an excellent tool for studying cellular organization, nuclear morphology, and chromosomal structure in both research and clinical diagnostic settings .
Analytical and Biochemical Applications
Spectrophotometric Determination of Metals
Gallocyanine has proven valuable in analytical chemistry, particularly in the spectrophotometric determination of metal ions. Research has demonstrated its efficacy in detecting trace amounts of arsenic (III) ions through complex formation . The wavelength of analytical measurement for this application is 630 nm, with an optimum response occurring at pH 2 .
This method offers a simple, selective, and sensitive approach for arsenic determination, with a reported limit of detection (LOD) of 0.04 ppm and a linear dynamic range in As(III) concentration of 0.2-1.5 ppm . The relative standard deviation (RSD) for the reproducibility of 100 ppm As(III) was reported as 2.3%, indicating good precision .
Additionally, gallocyanine is used in alkali carbonate solution as a reagent for lead, with which it forms a deep violet color, enabling visual or spectrophotometric detection .
Parameter | Value for Arsenic Determination |
---|---|
Analytical Wavelength | 630 nm |
Optimum pH | 2 |
Relative Standard Deviation (RSD) | 2.3% (for 100 ppm As(III)) |
Limit of Detection (LOD) | 0.04 ppm |
Linear Dynamic Range | 0.2-1.5 ppm As(III) |
Major Interference | Mn(II) ions |
Biochemical Assays and Research Applications
In biochemical research, gallocyanine is employed in various assays to detect and quantify proteins and nucleic acids . Its sensitivity and specificity make it a valuable tool in molecular biology laboratories . Additionally, gallocyanine functions as a small molecule dye that inhibits DKK1 of the Wnt pathway, suggesting potential applications in cellular signaling research .
The compound also serves as a chelating agent for determining bioactive compounds and various metal ions beyond arsenic . In pharmaceutical research, gallocyanine serves as a pH indicator, helping researchers monitor acidity levels in formulations, which is crucial for ensuring the stability and efficacy of pharmaceutical products .
Environmental and Educational Applications
In environmental science, gallocyanine is used to assess water quality by detecting specific pollutants . Its application in colorimetric analysis provides a straightforward method for monitoring contaminants, contributing to environmental monitoring and protection efforts .
From an educational perspective, gallocyanine is often included in teaching kits for biology and chemistry classes . Its clear visual results in various reactions and staining procedures help students understand complex concepts in cellular biology and chemical reactions . The vivid color changes and specific binding properties make it an effective tool for demonstrating principles of molecular interactions, staining techniques, and analytical chemistry in educational settings.
Recent Advances in Electrochemical Applications
Gallocyanine in Flow Battery Technology
Parameter | Performance |
---|---|
Theoretical Volumetric Capacity | 32.00 Ah L⁻¹ |
Initial Operating Capacity | 16.06 Ah L⁻¹ (72.1% of theoretical) |
Capacity Retention | 88% after 110 cycles |
Coulombic Efficiency | >98% |
Energy Efficiency | Started at 65%, stabilized at 58% |
Theoretical Cell Potential | 0.83 V |
Electrochemical Behavior and Reaction Mechanisms
Versatility of Applications
The diverse applications of gallocyanine across scientific disciplines highlight its versatility as a chemical compound:
Field | Applications |
---|---|
Histology & Microscopy | Staining nucleic acids in tissue samples; Hematoxylin substitute in H&E stain |
Analytical Chemistry | Spectrophotometric determination of As(III) ions; Detection of lead ions |
Biochemical Research | Detection and quantification of proteins and nucleic acids; Inhibition of DKK1 in the Wnt pathway |
Pharmaceutical Research | pH indicator in drug formulations |
Electrochemistry | Electroactive material in flow battery negolytes |
Environmental Science | Detection of pollutants in water quality assessment |
Education | Demonstration of chemical reactions and biological staining in teaching laboratories |
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